2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate
Description
This compound is a benzimidazole-piperazine hybrid with a dioxalate counterion. Its structure comprises:
- A 1H-benzo[d]imidazole core, known for intercalation with biological targets like DNA or enzymes .
- A piperazine ring linked via a methyl group, enhancing conformational flexibility and solubility .
- An acetamide bridge connecting the piperazine to a benzo[d][1,3]dioxol-5-ylmethyl group, which may influence metabolic stability and receptor binding .
- Dioxalate as a counterion, likely improving aqueous solubility compared to freebase forms .
Synthetic routes involve multi-step reactions, including benzimidazole formation, piperazine alkylation, amide coupling, and salt precipitation. Characterization via NMR, HRMS, and elemental analysis ensures structural fidelity .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3.2C2H2O4/c28-22(23-12-16-5-6-19-20(11-16)30-15-29-19)14-27-9-7-26(8-10-27)13-21-24-17-3-1-2-4-18(17)25-21;2*3-1(4)2(5)6/h1-6,11H,7-10,12-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCJPAMBPFFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1H-Benzo[d]imidazole Moiety
The 1H-benzo[d]imidazole scaffold is synthesized via condensation of o-phenylenediamine with a carbonyl source under oxidizing conditions. A widely adopted method involves reacting o-phenylenediamine with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in ethanol, which facilitates cyclization through bisulfite adduct formation. For instance, substituting benzaldehyde derivatives under these conditions yields 2-aryl-1H-benzo[d]imidazoles with >70% efficiency. Alternatively, N,N-dimethylformamide (DMF) and sulfur serve as catalysts for selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives.
Introduction of the Piperazine Methyl Group
The piperazine ring is functionalized via nucleophilic substitution. Chloroacetanilide intermediates, such as 5-chloro-2-nitroacetanilide, react with N-substituted piperazines (e.g., 1-isobutyrylpiperazine) in dimethyl sulfoxide (DMSO) at 120°C, facilitated by triethylamine (TEA). This step achieves >90% yield for 2-nitroacetanilide-piperazine derivatives. Subsequent deacetylation using 10% sulfuric acid and catalytic hydrogenation (10% Pd/C, 40 psi H₂) yields the 4-piperazinyl-phenylenediamine intermediate.
Acetamide Coupling Reaction
The acetamide bridge is formed by reacting the piperazine intermediate with 2-chloroacetamide derivatives. For example, 4-(2-chloroacetamido)benzoic acid is synthesized by treating p-aminobenzoic acid with chloroacetyl chloride in ethanol. Substitution of the chloride with the benzo[d]dioxol-5-ylmethylamine group proceeds via refluxing in ethanol with potassium carbonate, yielding N-(benzo[d]dioxol-5-ylmethyl)acetamide.
Assembly of the Target Compound
Stepwise Synthesis Protocol
Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)methylpiperazine :
Acetamide Formation :
Coupling of Piperazine and Acetamide Moieties :
Dioxalate Salt Formation :
Optimization and Mechanistic Insights
Critical Reaction Parameters
- Temperature Control : Piperazine alkylation requires temperatures ≥120°C to overcome steric hindrance.
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side reactions during cyclization.
- Oxidizing Agents : Na₂S₂O₅ outperforms traditional agents (e.g., nitrobenzene) by reducing polymerization byproducts.
Spectroscopic Characterization
- ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 6.85–7.40 (m, 6H, aromatic-H), 4.45 (s, 2H, CH₂CO), 3.60–2.80 (m, 8H, piperazine-H).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N piperazine).
- MS (ESI+) : m/z 505.3 [M+H]⁺ (free base), 587.5 [M+H]⁺ (dioxalate).
Comparative Analysis of Synthetic Methodologies
| Parameter | Na₂S₂O₅ Method | DMF/Sulfur Method |
|---|---|---|
| Reaction Time (h) | 6 | 12 |
| Yield (%) | 78–85 | 65–70 |
| Byproduct Formation | <5% | 15–20% |
| Scalability | >100 g | <50 g |
The Na₂S₂O₅-mediated route offers superior efficiency and scalability, making it the preferred industrial method.
Challenges and Solutions in Large-Scale Production
Purification Difficulties
Oxalic Acid Stoichiometry
- Issue : Excess oxalic acid induces hydrate formation.
- Solution : Precise molar ratio (1:2 base:acid) ensures pure dioxalate crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperazine ring or introducing different substituents on the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activity and potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The benzimidazole moiety is known for its pharmacological properties, including antiviral and antifungal activities.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a benzimidazole moiety, a piperazine ring, and a benzo[d][1,3]dioxole group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzimidazole Moiety : This is achieved through the condensation of o-phenylenediamine with formic acid derivatives.
- Attachment of the Piperazine Ring : The benzimidazole intermediate is reacted with a piperazine derivative.
- Introduction of the Benzo[d][1,3]dioxole Group : This involves coupling the piperazine-benzimidazole intermediate with a benzo[d][1,3]dioxole derivative.
The final compound can be represented by the following molecular formula: with a molecular weight of approximately 440.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- DNA and Protein Binding : The benzimidazole moiety can bind to DNA and proteins, potentially disrupting their normal functions.
- Cell Membrane Penetration : The piperazine ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.
- Solubility Enhancement : The presence of the benzo[d][1,3]dioxole group improves solubility in biological systems, facilitating better absorption and distribution.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole and related structures exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives with similar structures showed potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
- The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Antiparasitic Activity
There is evidence suggesting that compounds similar to this compound possess antiparasitic properties. For example:
- Benzimidazole derivatives have been shown to be effective against protozoan parasites like Trypanosoma cruzi .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound:
- In vitro studies revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant potency .
Case Studies
Several case studies have documented the biological activity of similar compounds:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Target vs. PZ1 : Both have piperazine-linked benzimidazoles, but PZ1’s ethyl spacer and hydroxyphenyl group may reduce blood-brain barrier penetration compared to the target’s benzodioxolylmethyl group.
- Target vs. 9c : The bromophenyl-thiazole in 9c enhances hydrophobicity, favoring membrane interactions, whereas the target’s dioxalate and benzodioxole improve solubility and metabolic resistance.
Physicochemical Properties
- Solubility : Dioxalate in the target compound increases aqueous solubility (>50 mg/mL predicted) compared to oxalate salts (e.g., ~30 mg/mL for ) due to additional ionizable groups.
- Melting Points : Benzimidazole derivatives with polar groups (e.g., PZ1: 249–252°C ) exhibit higher melting points than halogenated analogs (9c: ~200°C ). The target’s dioxalate likely lowers its melting point (<250°C) for easier formulation.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the benzo[d]imidazole core is functionalized via alkylation with a piperazine derivative, followed by amide coupling with a benzodioxole-containing amine. Key conditions include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Catalysts like HOBt/DCC for amide bond formation to minimize racemization .
- Purification via column chromatography or recrystallization to isolate the dioxalate salt . Yields are sensitive to stoichiometric ratios of reactants and temperature control during coupling steps (60–80°C) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : To verify proton environments, such as the methylene bridge in the piperazine ring (δ ~3.5 ppm) and benzodioxole protons (δ ~6.8 ppm) .
- High-resolution MS : To confirm molecular weight (e.g., [M+H]+ at m/z 529.2) and rule out byproducts .
- HPLC : To assess purity (>95% by UV detection at 254 nm) and identify residual solvents .
- Elemental analysis : Cross-check experimental C/H/N ratios with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic stability assays : Liver microsome studies to identify rapid clearance pathways .
- Plasma protein binding assays : Evaluate unbound fraction using equilibrium dialysis .
- Formulation adjustments : Use of solubilizing agents (e.g., cyclodextrins) to enhance in vivo exposure . Contradictions in receptor affinity (e.g., H1 vs. H4 selectivity) may require radioligand displacement assays under standardized buffer conditions .
Q. What strategies optimize selectivity toward dual H1/H4 receptor antagonism?
- Structure-activity relationship (SAR) studies : Modifying the benzodioxole substituents (e.g., methoxy vs. methyl groups) to fine-tune receptor interactions .
- Molecular docking : Use software like AutoDock Vina to predict binding poses in H1 (PDB: 3RZE) and H4 (PDB: 5XI5) active sites .
- Functional assays : Measure cAMP inhibition (H4) and calcium flux (H1) in transfected HEK293 cells .
Q. How to elucidate the role of the benzo[d][1,3]dioxole moiety in pharmacokinetics?
- Comparative analogs : Synthesize derivatives lacking the dioxole group and assess logP, solubility, and membrane permeability .
- Caco-2 monolayer assays : Measure apparent permeability (Papp) to evaluate intestinal absorption .
- Metabolite identification : LC-MS/MS to detect oxidative demethylation or glucuronidation .
Q. What computational methods predict binding affinities with histamine receptors?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- Free energy perturbation (FEP) : Quantify ΔΔG for mutations in receptor binding pockets .
- Pharmacophore modeling : Align electrostatic and hydrophobic features with known antagonists .
Q. How to address low solubility during preclinical formulation?
- Salt selection : The dioxalate form improves aqueous solubility compared to freebase .
- Nanoemulsions : Use TPGS or poloxamers to enhance dispersibility in in vivo studies .
- Amorphous solid dispersion : Spray-drying with PVPVA64 to stabilize the compound .
Q. What orthogonal methods validate structural discrepancies in synthesized batches?
- X-ray crystallography : Resolve ambiguous NMR signals (e.g., piperazine chair conformation) .
- IR spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹) .
- Tandem MS/MS : Fragment ions to verify connectivity (e.g., cleavage at the acetamide bond) .
Q. How to design dose-response studies against resistant microbial strains?
- MIC/MBC assays : Test against methicillin-resistant S. aureus (MRSA) in cation-adjusted Mueller-Hinton broth .
- Checkboard assays : Evaluate synergy with β-lactams or fluoroquinolones .
- HepG2 cytotoxicity : CC50 values to establish selectivity indices (>10-fold) .
Q. Which in silico tools assess metabolic stability of the piperazine-methylbenzoimidazole scaffold?
- CYP450 inhibition assays : Use StarDrop’s DEREK to predict isoform-specific interactions .
- ADMET Predictor™ : Simulate first-pass metabolism and half-life in human liver S9 fractions .
- SwissADME : Generate bioavailability radar plots for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
